Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic organic compound . It has been used in scientific research and has shown potential in various studies .
Molecular Structure Analysis
The molecular structure of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is represented by the empirical formula C10H6ClFO2S . The molecular weight of this compound is 244.67 .Physical And Chemical Properties Analysis
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a solid substance with a melting point of 119-123 °C (lit.) . Its molecular weight is 244.67 .Scientific Research Applications
Synthesis and Chemical Reactions
Preparation of Halogenobenzo[b]thiophen Derivatives : Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is synthesized through cyclization and halogenation processes. These compounds have been prepared by cyclisation of (halogenophenylthio)acetone with polyphosphoric acid and further modified using various reagents (Chapman, Clarke, & Sawhney, 1968).
Electrosynthesis of Fluorinated Derivatives : Anodic fluorination techniques have been used to create monofluorinated products from precursors like methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate (Yin, Inagi, & Fuchigami, 2011).
Substituted Poly(benzo[c]thiophenes) : Methyl-, chloro-, and fluoro-substitution on polybenzo[c]thiophene, which is related to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, affects the reduction and oxidation processes of these materials (King & Higgins, 1994).
Synthesis of Potent Inhibitors : A key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, prepared from a similar compound, has been used in the synthesis of inhibitors of urokinase-type plasminogen activator (Bridges et al., 1993).
Oxidation and Halogenation Studies : Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate undergoes various oxidation and halogenation reactions, leading to the creation of multiple derivatives (Shirley, 1994).
Biological Activity and Pharmacology
Synthesis of Bioactive Compounds : Synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which are analogs of melatonin and possess weak antiovulatory action, involves steps that can include methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (Campaigne & Kim, 1983).
Synthesis of Amines and Thiouronium Salts : 3-Methylbenzo[b]thiophen derivatives, which are closely related to the compound , are used in the preparation of various amines and thiouronium salts with potential pharmacological applications (Chapman, Clarke, Gore, & Sharma, 1971).
Synthesis of β-Aminoketones and Oximes : Reacting similar compounds with various reagents leads to the formation of β-aminoketones, secondary aminopropanols, and oximes, which have been investigated for their antioxidant activity and effects on blood coagulation (Gevorgyan et al., 2019).
Material Science and Chemistry
Photochemical Degradation of Crude Oil Components : Research on methylbenzo[b]thiophenes, which are structurally related to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, investigates their photochemical degradation in aqueous solutions, elucidating the fate of crude oil components after oil spills (Andersson & Bobinger, 1996).
High Conductive PEDOT via Post-Treatment : Halobenzoic acids, including derivatives similar to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, have been used to modify poly(3,4-ethylenedioxythiophene) for use in high-efficiency organic solar cells (Tan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCJKOYCWCNSAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354044 |
Source
|
Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate | |
CAS RN |
21211-20-1 |
Source
|
Record name | Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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